N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at position 1, a propyl chain at position 5, and a 2-hydroxyethyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDKGUALMLKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenylhydrazine.
Attachment of the Propyl Chain: The propyl chain can be added via alkylation reactions.
Incorporation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an amidation reaction using ethanolamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines. A relevant study highlighted the synthesis of triazole-based compounds that demonstrated antiproliferative effects against human non-small cell lung cancer cell lines (A549, H1975, HCC827) at concentrations as low as 5 µM . The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation.
Antifungal and Antimicrobial Activity
Triazole derivatives are also recognized for their antifungal properties. The presence of the triazole ring enhances the compound's ability to disrupt fungal cell membranes and inhibit growth. A review on 1,2,3-triazole-containing hybrids noted their effectiveness against various fungal pathogens, suggesting that N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide may share similar properties .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a well-established method for creating triazole compounds. This reaction can be catalyzed by copper or ruthenium catalysts . The mechanism often entails the formation of a stable five-membered ring structure that contributes to the compound's biological activity.
Case Study 1: Antiproliferative Activity
In a comparative study involving various synthesized triazoles, this compound was evaluated alongside other derivatives for its ability to reduce cell density in cancer cell lines. The results indicated that this compound exhibited notable antiproliferative effects at concentrations below 10 µM .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal potential of triazole derivatives found that compounds similar to this compound effectively inhibited the growth of Candida species. The study emphasized the importance of structural modifications in enhancing antifungal activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring may interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Analysis and Impact on Physicochemical Properties
The triazole-carboxamide scaffold is common in medicinal chemistry, with substituents modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
Crystallographic and Intermolecular Interaction Analysis
highlights Hirshfeld surface analysis for a related anticancer compound, revealing:
- Hydrogen bonding : Hydroxyethyl groups participate in O–H···N/O interactions, stabilizing crystal packing .
- π-π stacking : Phenyl groups at R1 contribute to aromatic interactions, a feature shared with the target compound.
- Comparative data : Analogs like LELHOB (CSD code) show weaker H-bonding networks due to bulky amide substituents .
Biological Activity
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, characterized by its unique structural features that may confer various biological activities. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 274.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that facilitate interactions with various biomolecules .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,2,3-triazole derivatives. For instance, compounds containing the triazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Topoisomerase II : This mechanism is crucial for DNA replication and repair processes .
A comparative study indicated that certain triazole derivatives had IC50 values ranging from 0.97 to 34.46 µM against A549 lung cancer cells . These findings suggest that this compound could exhibit similar anticancer effects.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has shown that 1,2,3-triazoles can inhibit the growth of various bacterial strains and fungi. In vitro studies suggest that this compound may possess:
- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
For example, compounds structurally related to this triazole derivative were reported to inhibit Escherichia coli and Staphylococcus aureus effectively .
The mechanisms through which this compound exerts its biological activity can be hypothesized based on the behavior of similar compounds:
Enzyme Inhibition : The nitrogen atoms in the triazole ring may interact with active sites of enzymes involved in cell proliferation and metabolism.
Gene Expression Modulation : The compound could influence gene expression related to apoptosis and cell cycle regulation through signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
| Study Reference | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Ferreira et al. (2013) | Carboxyamidotriazole | Lung cancer | 0.97 µM |
| Reddy et al. (2018) | Triazole derivatives | Various cancers | 0.97 - 34.46 µM |
| Zhang et al. (2019) | Triazoles | Antibacterial | Varies by strain |
These studies collectively indicate that triazoles can be potent agents in cancer therapy and microbial infections.
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole core formation. A multi-step approach is recommended:
Precursor preparation : Synthesize the azide (e.g., phenyl azide) and alkyne (e.g., propiolic acid derivative) precursors.
Cycloaddition : Perform CuAAC under inert conditions (e.g., N₂ atmosphere) using Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to ensure regioselectivity .
Functionalization : Introduce the hydroxyethyl group via post-cycloaddition alkylation or amidation.
Purity validation : Use HPLC (≥95% purity threshold) and HRMS for mass confirmation. NMR (¹H/¹³C) should confirm regiochemistry (1,4-substitution) and absence of byproducts .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., phenyl C-1 vs. propyl C-5). Key signals include triazole ring protons (δ 7.5–8.5 ppm) and hydroxyethyl -OH (broad ~δ 2.5 ppm) .
- X-ray crystallography : Use SHELXL () for refinement. For ambiguous electron density (e.g., hydroxyethyl orientation), employ TWINABS for twinned data or OLEX2 for visualization .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC₅₀ values <10 µM warrant further study .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram+/Gram- strains. Compare MICs to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <20 µM indicate therapeutic potential .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility). Mitigation strategies:
- Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (liposomal encapsulation) .
- Metabolic stability : Perform liver microsome assays (human/rodent) to identify rapid clearance. Introduce fluorination or methyl groups to block metabolic hotspots .
- In vivo validation : Use xenograft models with LC-MS/MS quantification of plasma/tissue concentrations to correlate exposure and efficacy .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Catalyst optimization : Replace CuBr with [Cu(MeCN)₄]PF₆ for higher regioselectivity (>98% 1,4-triazole) .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for cycloaddition; switch to THF for hydroxyethyl functionalization to reduce esterification byproducts .
- Temperature control : Lower reaction temperatures (0–5°C) during azide addition to prevent exothermic decomposition .
Q. How can structural ambiguities in X-ray data (e.g., disordered hydroxyethyl groups) be addressed?
- Refinement protocols : In SHELXL, apply PART, SIMU, and DELU constraints to model disorder. Use ISOR to restrain anisotropic displacement parameters .
- Complementary techniques : Compare with DFT-optimized structures (B3LYP/6-31G*) to validate bond lengths/angles .
- Low-temperature data collection : Collect data at 100 K to reduce thermal motion artifacts .
Q. What computational tools support structure-activity relationship (SAR) studies for triazole derivatives?
- Docking simulations : Use AutoDock Vina to predict binding modes to targets (e.g., β-catenin for Wnt pathway inhibition) .
- QSAR models : Train ML models (e.g., Random Forest) on datasets of IC₅₀ values and descriptors (LogP, polar surface area) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess triazole ring flexibility and hydrogen-bonding stability with protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
